![molecular formula C11H12N2O4S B3000825 {2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 875163-37-4](/img/structure/B3000825.png)
{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid” is a chemical compound with the molecular formula C11H12N2O4S and a molecular weight of 268.29 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid” consists of a benzimidazole ring attached to a methylsulfonyl group and an acetic acid group . The exact spatial configuration of these groups would require more specific information or computational modeling to determine.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Benzimidazole acetic acid derivatives, including those related to the specified compound, have been synthesized and investigated for their biological activities, demonstrating promising anti-tubercular and antimicrobial activities (Maste et al., 2011).
- A study reported the synthesis of benzimidazole derivatives, including the 1H-benzimidazole variant, for potential antioxidant and cytotoxic activities (Poddar et al., 2016).
Catalytic Systems and Synthesis Processes
- Benzimidazole-based heterocycles, potentially including derivatives of the specified compound, were synthesized using innovative catalytic systems, demonstrating efficient synthesis processes (Khazaei et al., 2011).
- A study focused on the unique synthesis of benzimidazole derivatives using bifunctional starting materials, which could include the mentioned compound (Ghandi et al., 2010).
Anticancer Potential
- Benzimidazole derivatives, potentially similar to the specified compound, have been synthesized and evaluated for their anticancer activities, with some showing notable effects against breast cancer cell lines (Salahuddin et al., 2014).
- Novel benzimidazole derivatives have been synthesized and screened for antiproliferative activity against various cancer cell lines, suggesting potential anticancer applications (Varshney et al., 2015).
Molecular Docking and Computational Studies
- Computational studies on benzimidazole derivatives, including vibrational spectroscopy and molecular docking, have been conducted, providing insights into their potential as drug molecules (Khanum et al., 2022).
Antimicrobial Activity
- Several studies have focused on synthesizing benzimidazole derivatives and evaluating their antimicrobial activities, indicating potential applications in combating bacterial and fungal infections (Zaheeruddin, 2012), (Kalekar et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
This compound acts as a COX-2 inhibitor , selectively inhibiting the COX-2 isozyme . By inhibiting COX-2, it reduces the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Indole derivatives, such as this compound, have been found to possess various biological activities, including anti-inflammatory effects .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting COX-2 and reducing the production of prostaglandins, it helps alleviate symptoms of inflammation .
Eigenschaften
IUPAC Name |
2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-18(16,17)7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRINSPQIWSZSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.